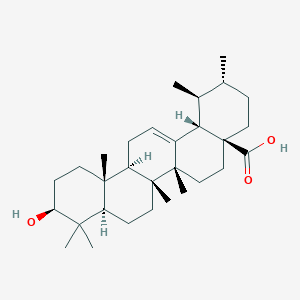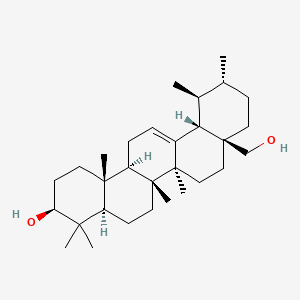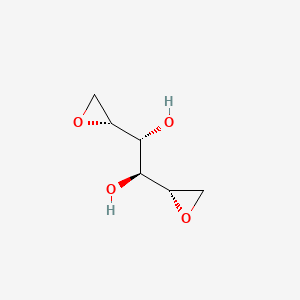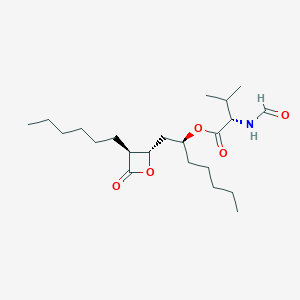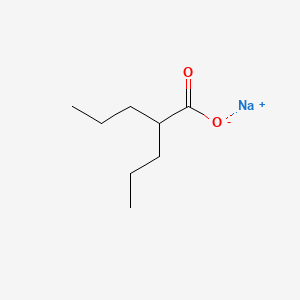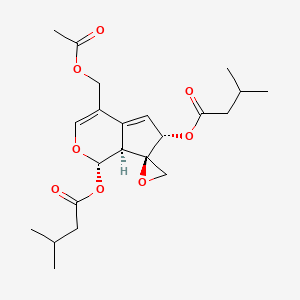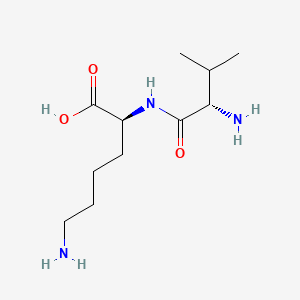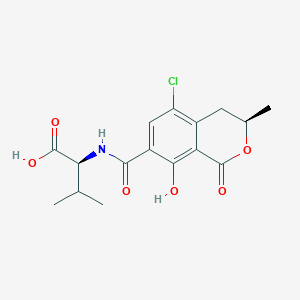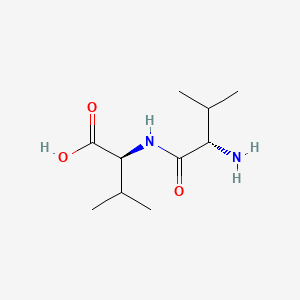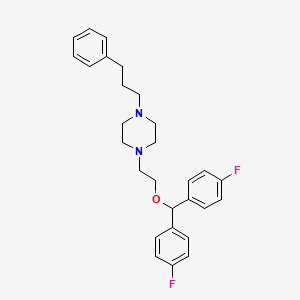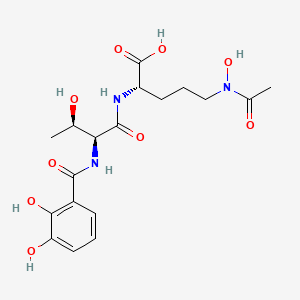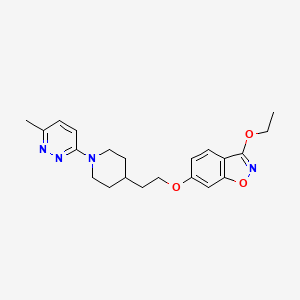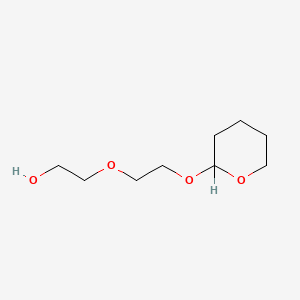
Tetrahydropyranyldiethyleneglycol
Overview
Description
Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Tetrahydropyranyldiethyleneglycol is C9H18O4 .
Synthesis Analysis
Tetrahydropyranyldiethyleneglycol is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Tetrahydropyranyldiethyleneglycol is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis
Tetrahydropyranyldiethyleneglycol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
Tetrahydropyranyldiethyleneglycol has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .Scientific Research Applications
- Application Summary : Polyaniline hydrogels exhibit properties such as high toughness, self-recoverability, electrical conductivity, transparency, freezing resistance, stimulus responsiveness, stretch ability, self-healing, and strain sensitivity . They have applications in sensor and actuator manufacturing, biomedicine, and soft electronics .
- Methods of Application : The properties, preparation methods, and common characterization techniques of polyaniline hydrogels are discussed in the research .
- Results or Outcomes : The research discusses the current state of research on polyaniline hydrogel, along with their applications in a variety of fields .
- Application Summary : Thermo-responsive polymer gels are intelligent materials that react to changes in temperature. They have applications in oil and gas extraction .
- Methods of Application : The report introduces the latest research on thermo-responsive polymer gels in oil and gas extraction, discussing their advantages and challenges across various environments .
- Results or Outcomes : The analysis aims to offer researchers in the oil and gas industry detailed insights into future possibilities for thermo-responsive polymer gels and to provide helpful guidance for their practical use in oil-based drilling fluids .
Polyaniline Hydrogels
Thermo-Responsive Polymer Gels
Triethylene Glycol (TEG)
- Application Summary : PEG is a versatile polymer that is used in a variety of applications in the biomedical field, including drug delivery, tissue engineering, and protein conjugation .
- Methods of Application : The use of PEG in these applications often involves chemical modification of the polymer to attach it to other molecules, such as drugs or proteins .
- Results or Outcomes : The use of PEG in these applications has been shown to improve the effectiveness of drugs, enhance the properties of engineered tissues, and increase the stability and solubility of proteins .
Polyethylene Glycol (PEG)
- Application Summary : PEG is a versatile polymer that is used in a variety of applications in the biomedical field, including drug delivery, tissue engineering, and protein conjugation .
- Methods of Application : The use of PEG in these applications often involves chemical modification of the polymer to attach it to other molecules, such as drugs or proteins .
- Results or Outcomes : The use of PEG in these applications has been shown to improve the effectiveness of drugs, enhance the properties of engineered tissues, and increase the stability and solubility of proteins .
Polyethylene Glycol (PEG)
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[2-(oxan-2-yloxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCUDERUJBARLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339818 | |
| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydropyranyldiethyleneglycol | |
CAS RN |
2163-11-3 | |
| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


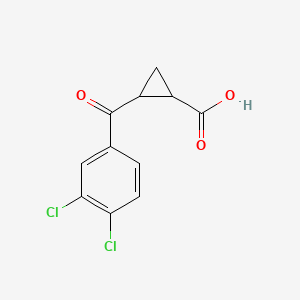
![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)
